molecular formula C16H21N3O2S B2758215 2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE CAS No. 877657-82-4

2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE

Cat. No.: B2758215
CAS No.: 877657-82-4
M. Wt: 319.42
InChI Key: FWOBHYGPWDVRNM-UHFFFAOYSA-N
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Description

2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound with a molecular formula of C16H21N3O2S. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE involves multiple steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents to introduce the sulfanyl and amino groups. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming various substituted derivatives.

Scientific Research Applications

2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-2-carboxylic acid: Known for its anti-inflammatory and antimicrobial activities.

    Indole-3-carbinol: Studied for its anticancer properties.

The uniqueness of this compound lies in its specific structural features and the presence of the sulfanyl group, which may contribute to its distinct biological activities .

Properties

IUPAC Name

2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-3-18(4-2)16(21)10-19-9-14(22-11-15(17)20)12-7-5-6-8-13(12)19/h5-9H,3-4,10-11H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOBHYGPWDVRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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